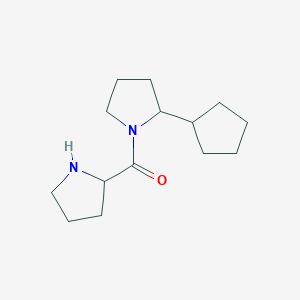
2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is a chemical compound with the molecular formula C14H24N2O It is characterized by a cyclopentyl group attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring through a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the reaction of cyclopentylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the cyclopentyl group and the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine rings can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride
- Pyrrolidine-2-carboxylic acid derivatives
- Cyclopentylamine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two pyrrolidine rings and a cyclopentyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H24N2O |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(2-cyclopentylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2 |
InChI-Schlüssel |
JYLQHMFAGJBLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2CCCN2C(=O)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
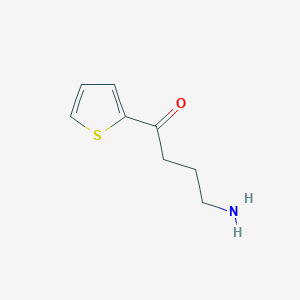
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
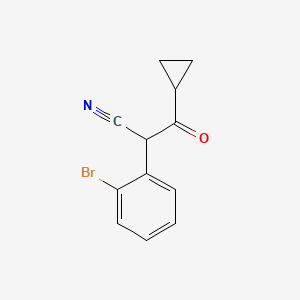
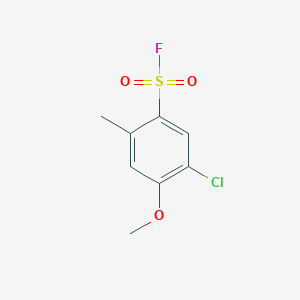
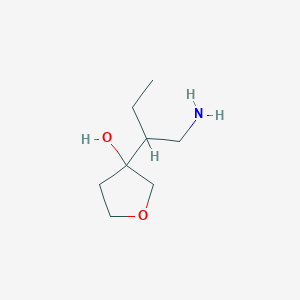
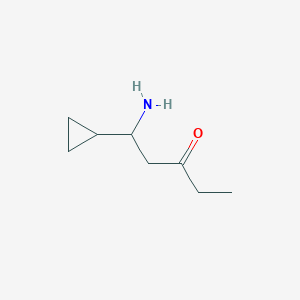
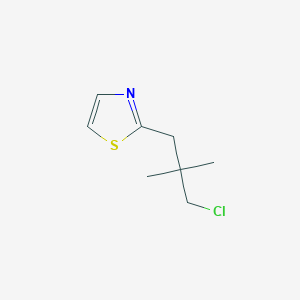
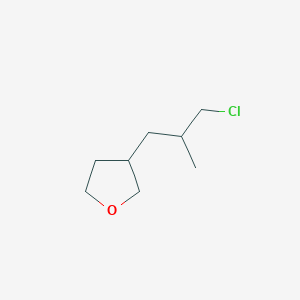
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)


